![molecular formula C15H21N5O3S B2825086 3-环丙基-1-[2-(二甲基磺酰氨基)乙基]-5-氧代-4-苯基-1,2,4-三唑 CAS No. 1396854-06-0](/img/structure/B2825086.png)

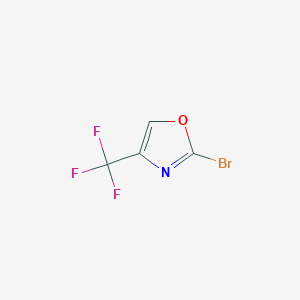

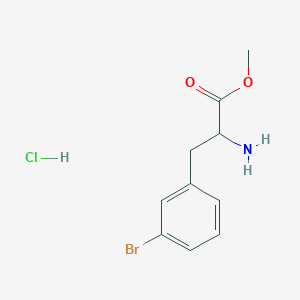

3-环丙基-1-[2-(二甲基磺酰氨基)乙基]-5-氧代-4-苯基-1,2,4-三唑

货号 B2825086

CAS 编号:

1396854-06-0

分子量: 351.43

InChI 键: RNZWLLRRMVADFX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole” is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a dimethylsulfamoylamino group, a phenyl group, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, phenyl group, and 1,2,4-triazole ring are all cyclic structures, which could influence the compound’s overall shape and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, triazoles can participate in nucleophilic substitution reactions, and phenyl groups can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfamoylamino group could increase the compound’s solubility in polar solvents .科学研究应用

癌细胞迁移和生长抑制

- 合成化合物在癌症治疗中的应用:涉及与主题化合物类似的起始化合物的研究,特别是 4-苯基-3-[2-(苯基氨基)乙基]-1H-1,2,4-三唑-5(4H)-硫酮,突出了其在合成腙中的用途。这些合成化合物对各种癌细胞系表现出细胞毒性,包括黑色素瘤、乳腺癌和胰腺癌。N'-(4-(二甲氨基)亚苄基)-2-((4-苯基-5-(2-(苯基氨基)乙基)-4H-1,2,4-三唑-3-基)硫代)乙酰肼显着抑制癌细胞迁移,并被确定为潜在的抗转移候选物(Šermukšnytė et al., 2022)。

新型化合物的合成

- 5-氟烷基化 1H-1,2,3-三唑的合成:一项研究详细介绍了 5-氟烷基化 1H-1,2,3-三唑的合成,展示了类似化合物在创建具有显着性质的新型化合物中的潜力。该合成涉及区域选择性 1,3-偶极环加成反应(Peng & Zhu, 2003)。

抗病毒活性

- 杀病毒特性:一种相关化合物 3,4-二芳基-5-羧甲基-1,2,4-三唑表现出中等的杀病毒活性,并部分抑制病毒吸附到易感细胞上。这表明类似三唑化合物在抗病毒研究中的潜在应用(Modzelewska-Banachiewicz & Kamińska, 2001)。

作用机制

属性

IUPAC Name |

3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-18(2)24(22,23)16-10-11-19-15(21)20(13-6-4-3-5-7-13)14(17-19)12-8-9-12/h3-7,12,16H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZWLLRRMVADFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)

![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride](/img/structure/B2825006.png)

![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)

![methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2825011.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2825012.png)

![7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2825020.png)

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)